Allyl propyl trisulfide

Description

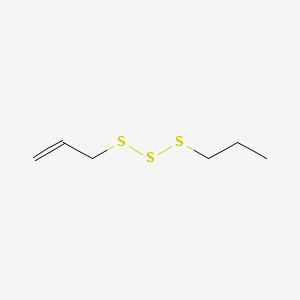

Structure

3D Structure

Properties

IUPAC Name |

1-(prop-2-enyltrisulfanyl)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S3/c1-3-5-7-9-8-6-4-2/h3H,1,4-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJMGVJLUBBAQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSSCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335472 |

Source

|

| Record name | allyl propyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33922-73-5 |

Source

|

| Record name | Allyl propyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033922735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allyl propyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL PROPYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB8R8DYZ2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl propyl trisulfide natural occurrence in Allium species

An In-Depth Technical Guide to the Natural Occurrence of Allyl Propyl Trisulfide in Allium Species

Executive Summary

The genus Allium, encompassing staples like garlic and onion, is a rich reservoir of organosulfur compounds, which are responsible for their characteristic flavors and significant medicinal properties. Among the complex profile of these volatile molecules, this compound stands out for its contribution to the sensory profile and its potential biological activities. This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. We delve into the biosynthetic origins of this compound, its natural distribution across various Allium species, the analytical methodologies for its isolation and quantification, and its documented biological significance. This document synthesizes current scientific knowledge, providing both foundational understanding and practical, field-proven protocols to support further research and development.

The Chemical Ecology of Allium Organosulfur Compounds

The distinctive and pungent aroma of freshly cut garlic (Allium sativum) or onion (Allium cepa) is the result of a rapid, enzyme-mediated chemical defense mechanism.[1] In their intact state, Allium tissues are relatively odorless, storing stable, non-volatile sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[2][3] The four primary ACSOs found in common Allium species are S-allyl-L-cysteine sulfoxide (alliin), S-methyl-L-cysteine sulfoxide (methiin), S-propyl-L-cysteine sulfoxide (propiin), and S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin).[4][5]

When the plant's cellular structure is disrupted—through cutting, crushing, or chewing—the vacuolar enzyme alliinase (EC 4.4.1.4) is released and comes into contact with the cytoplasmic ACSOs.[1][2] This interaction initiates a cascade of chemical reactions, rapidly producing a variety of volatile and biologically active organosulfur compounds, including thiosulfinates, disulfides, and trisulfides.[2][6] this compound is one such secondary metabolite, formed from the interaction of precursors containing both allyl and propyl moieties.

Biosynthesis of this compound

The formation of this compound is not a direct enzymatic product but rather the result of a series of spontaneous chemical rearrangements following the initial action of alliinase. The pathway is dependent on the presence of both alliin (the precursor to the allyl group) and propiin (the precursor to the propyl group).

-

Enzymatic Hydrolysis : Alliinase cleaves the C-S bond of alliin and propiin, yielding pyruvate, ammonia, and highly reactive sulfenic acids: 2-propenesulfenic acid (from alliin) and 1-propanesulfenic acid (from propiin).[1][2]

-

Condensation to Thiosulfinates : These unstable sulfenic acids spontaneously condense. The self-condensation of two molecules of 2-propenesulfenic acid forms allicin (diallyl thiosulfinate), the principal thiosulfinate in garlic.[1] Similarly, cross-condensation between 2-propenesulfenic acid and 1-propanesulfenic acid can occur, forming allyl propyl thiosulfinate.

-

Formation of Polysulfides : Thiosulfinates are unstable and undergo further non-enzymatic transformations, especially in the presence of heat or in oil/lipid-based preparations. They rearrange and decompose to form a complex mixture of more stable volatile compounds, including diallyl, dipropyl, and mixed allyl-propyl di- and trisulfides.[5][7][8] this compound is a key product of these subsequent reactions.

Caption: Biosynthetic pathway of this compound in Allium species.

Natural Occurrence and Distribution

This compound has been identified in the volatile profiles of several Allium species, although its concentration can vary significantly based on species, cultivar, agronomic conditions, and post-harvest processing.[9][10] It is often found alongside related compounds such as allyl propyl disulfide, diallyl trisulfide (DATS), and dipropyl trisulfide.[7][11]

Quantitative Occurrence

The precise quantification of this compound is often complex due to its presence in a mixture of structurally similar compounds. The data below is synthesized from various studies, primarily analyzing essential oils and solvent extracts.

| Allium Species | Common Name | Plant Part | This compound Concentration | Reference(s) |

| Allium ampeloprasum | Leek / Elephant Garlic | Aerial Parts | Detected as a minor component (<1%) | [9][12] |

| Allium hookeri | Hooker's Onion | Root | Detected (6.5% in steam-dried extract) | [13] |

| Allium sativum | Garlic | Bulb | Detected as a minor component in some extracts | [13][14] |

| Allium cepa | Onion | Bulb | Often present alongside dipropyl/diallyl sulfides | [8][15] |

Note: Concentrations are highly variable and depend heavily on the extraction and analysis methods used. Some studies report the presence of related compounds like methyl propyl trisulfide or propyl allyl disulfide, indicating the potential for this compound formation.[13][14]

Factors Influencing Concentration

-

Genetics : The specific profile of ACSO precursors is genetically determined, dictating the potential for forming allyl vs. propyl-containing sulfides.[3] Garlic is rich in alliin, leading to predominantly allyl-containing compounds, whereas onions and leeks have a more mixed profile including propiin.[3][4]

-

Environment : Sulfur availability in the soil is a critical factor, as it is the foundational element for the biosynthesis of ACSOs.[3]

-

Processing : The method of processing dramatically impacts the final profile of volatile compounds. For example, steam distillation or hydrodistillation can promote the thermal rearrangement of thiosulfinates into various polysulfides.[10][16] Different drying methods (e.g., low-temperature vs. hot-air) can also significantly alter the final concentration of volatile sulfur compounds.[10]

Analytical Methodologies

The analysis of volatile, thermally labile compounds like this compound requires carefully optimized protocols to ensure accurate identification and quantification while preventing artifact formation.

Protocol 1: Extraction by Hydrodistillation

This protocol is a standard method for obtaining essential oil rich in volatile sulfur compounds from fresh Allium material.

Rationale : Hydrodistillation uses steam to volatilize compounds, which are then condensed and collected. This method is effective for extracting non-polar, volatile molecules like trisulfides from a complex plant matrix.

Methodology :

-

Sample Preparation : Select fresh, undamaged Allium bulbs or leaves (e.g., 100 g). Chop the material into small pieces (approx. 5x5 mm) to maximize surface area and promote cell disruption, thereby activating the alliinase enzyme.[17]

-

Apparatus Setup : Place the chopped plant material into a 2 L round-bottom flask of a Clevenger-type apparatus. Add 500 mL of deionized water.

-

Distillation : Heat the flask to boiling and maintain a gentle reflux for 3 hours. The steam will co-distill with the volatile oils.

-

Collection : The distillate is condensed and collected in the calibrated tube of the Clevenger apparatus. The oil phase (less dense than water) will separate on top.

-

Recovery and Storage : Carefully collect the oil layer using a micropipette. Dry the oil over anhydrous sodium sulfate to remove residual water. Store the essential oil in a sealed amber vial at -20°C until analysis to prevent degradation.

Protocol 2: Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating and identifying volatile compounds in a complex mixture like an Allium essential oil.

Rationale : GC separates compounds based on their volatility and interaction with a stationary phase, while MS fragments the eluted compounds and identifies them based on their unique mass-to-charge ratio (m/z) fragmentation patterns.

Methodology :

-

Sample Preparation : Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as hexane or dichloromethane.

-

GC-MS System and Conditions :

-

System : A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific ITQ-900 or similar).[17]

-

Column : Use a non-polar or semi-polar capillary column suitable for volatile compound analysis, such as a TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[17]

-

Injector : Set temperature to 250°C. Inject 1 µL of the sample in split mode (e.g., split ratio 20:1).[17]

-

Oven Temperature Program :

-

MS Conditions :

-

Ion Source Temperature: 200°C.[17]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

-

-

Data Analysis :

-

Identification : Identify this compound by comparing its retention time and mass spectrum with those of an authentic reference standard. In the absence of a standard, tentative identification can be made by matching the experimental mass spectrum with reference libraries (e.g., NIST, Wiley).[6][17] The mass spectrum of this compound will show characteristic fragments.

-

Quantification : Perform quantification by creating a calibration curve using a certified reference standard of this compound at multiple concentrations. The peak area of the compound in the sample is then compared to this curve to determine its concentration.

-

Caption: Standard workflow for extraction and GC-MS analysis of trisulfides.

Biological Activities and Potential Applications

The organosulfur compounds in Allium species, including trisulfides, are credited with a wide array of health benefits.[7][11] While diallyl trisulfide (DATS) is the most studied, the biological activities are often attributed to the class of polysulfides as a whole.

-

Antimicrobial and Antifungal Activity : Organosulfur compounds exhibit broad-spectrum activity against bacteria and fungi.[16][18] Allyl-containing compounds are often noted for their potent effects. This makes them interesting candidates for natural food preservatives or as templates for novel antimicrobial drugs.

-

Anticancer Properties : Numerous studies have demonstrated the anticancer potential of Allium-derived sulfur compounds.[19][20] DATS, a close structural analog of this compound, has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[16][19] These compounds can modulate key signaling pathways involved in cancer proliferation.

-

Cardioprotective Effects : Polysulfides can release hydrogen sulfide (H₂S), a gaseous signaling molecule with vasodilatory and cardioprotective properties.[2] This mechanism may contribute to the observed cardiovascular benefits of consuming garlic and onions, such as reduced blood pressure.[20]

-

Anti-inflammatory and Antioxidant Activity : Allium compounds can scavenge free radicals and modulate inflammatory pathways, suggesting potential applications in managing chronic inflammatory diseases.[18][21]

The presence of both allyl and propyl groups in this compound creates a unique chemical entity whose specific bioactivity warrants further investigation, distinguishing it from the more common symmetrical diallyl or dipropyl polysulfides.

Conclusion and Future Directions

This compound is a naturally occurring organosulfur compound that contributes to the complex flavor and bioactivity profile of several important Allium species. Its formation is a direct consequence of the enzymatic breakdown of S-allyl- and S-propyl-L-cysteine sulfoxide precursors upon tissue damage. While present in smaller quantities than its diallyl or dipropyl counterparts, its unique structure merits dedicated study.

For researchers and drug developers, future work should focus on:

-

Precise Quantification : Developing and validating robust analytical methods to accurately quantify this compound across a wider range of Allium species and cultivars.

-

Isolation and Bioactivity Screening : Isolating pure this compound to conduct specific in vitro and in vivo assays, thereby deconvoluting its specific pharmacological effects from the broader mixture of Allium compounds.

-

Synergistic Effects : Investigating potential synergistic or antagonistic interactions between this compound and other organosulfur compounds present in Allium extracts.

A deeper understanding of the chemistry and biology of this compound will enhance our ability to harness the full therapeutic potential of Allium species.

References

-

Arreola, R., Quintero-Fabián, S., López-Roa, R. I., Flores-Gutiérrez, E. O., Reyes-Grajeda, J. P., Carrera-Quintanar, L., & Ortuno-Sahagún, D. (2015). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. Molecules. [Link]

-

Nakamura, S., Nishimura, H., & Inoue, T. (2014). Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. Journal of Food Science and Technology. [Link]

-

Pavel, C., Răducanu, D., & Stănescu, M. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis. [Link]

-

Taylor & Francis. (n.d.). Allyl propyl disulfide – Knowledge and References. Taylor & Francis Online. [Link]

-

Pavel, C., Răducanu, D., & Stănescu, M. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 22(4), 425-430. [Link]

-

Camargo, A. C., Indolfo, C. S., & Schwedt, G. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Analytica Chimica Acta. [Link]

-

Bastaki, S. M. A., Ojha, S., Kalasz, H., & Adeghate, E. (2021). Chemical constituents and medicinal properties of Allium species. Molecular and Cellular Biochemistry. [Link]

-

Singh, V., Singh, P., & Singh, S. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Bastaki, S. M. A., et al. (2021). Chemical constituents and medicinal properties of Allium species. ProQuest. [Link]

-

Park, M. H., Kim, M., & Lee, Y. S. (2016). Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis. Food Science and Biotechnology. [Link]

-

Birringer, M. (2015). How can I extract of organosulphur compound from garlic (Allium sativum,) in simple method (economically, ecofriendly)?. ResearchGate. [Link]

-

Wu, H., Zhang, G., Zeng, K., & Wang, H. (2019). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). Allyl propyl disulfide. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Allyl propyl disulfide. [Link]

-

Ilic, D. P., Nikolic, V. D., Nikolic, L. B., Stankovic, M. Z., Stanojevic, L. P., & Cvetkovic, D. J. (2011). Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides. Oxidative Medicine and Cellular Longevity. [Link]

-

Pharmacy Infoline. (n.d.). Allyl trisulfide: Occurrence, chemical nature and medicinal benefits. [Link]

-

Bajac, J., Nikolovski, B., Kocić-Tanackov, S., Tomšik, A., Mandić, A., Gvozdanović-Varga, J., Vlajić, S., Vujanović, M., & Radojković, M. (2018). EXTRACTION OF DIFFERENT GARLIC VARIETIES (Allium sativum L.) – DETERMINATION OF ORGANOSULFUR COMPOUNDS AND MICROBIOLOGICAL ACTIVITY. ResearchGate. [Link]

-

Caputo, L., et al. (2022). Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Action against Listeria monocytogenes and Other Food Pathogens. MDPI. [Link]

-

Jones, M. G., Hughes, J., Tregova, A., Milne, J., Tomsett, A. B., & Collin, H. A. (2004). Biosynthesis of the flavour precursors of onion and garlic. Journal of Experimental Botany. [Link]

-

Jones, M. G., et al. (2004). Biosynthesis of flavour precursors of onion and garlic. ResearchGate. [Link]

-

Fengqi Industrial Co., Limited. (n.d.). Sustainable Agriculture: Allyl Propyl Disulfide as a Natural Pesticide. [Link]

-

Caputo, L., et al. (2022). Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Action against Listeria monocytogenes and Other Food Pathogens. CNR-IRIS. [Link]

-

Bajac, J., et al. (2018). (PDF) EXTRACTION OF DIFFERENT GARLIC VARIETIES (ALLIUM SATIVUM L.) – DETERMINATION OF ORGANOSULFUR COMPOUNDS AND MICROBIOLOGICAL ACTIVITY. ResearchGate. [Link]

-

El-Sayed, A. M., et al. (2022). The percentages of allyl propyl disulfide in onion bulbs at 165 DAT as... ResearchGate. [Link]

-

Collin, H. A., et al. (2001). 14 Sulphur Compounds in Alliums in Relation to Flavour Quality. CABI Digital Library. [Link]

-

Kim, M. R., et al. (2015). Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Li, X., et al. (2022). Distribution Pattern of Volatile Components in Different Organs of Chinese Chives (Allium tuberosum). MDPI. [Link]

-

Lim, S.-J., et al. (2015). Quantitative Analysis of Allylmethyl Sulfide, Dimethyl Disulfide, and Dipropyl Sulfide in Biopesticides Containing Allium sativum Extract Using Gas Chromatography Mass Spectrometry–Head Space Sampler. Semantic Scholar. [Link]

-

Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2014). Allicin: Chemistry and Biological Properties. Molecules. [Link]

-

Jacques, P. (2008). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. ORBi. [Link]

-

Kosgei, V. J. (2009). Reversed-Phase HPLC Determination of Alliin in Diverse Varieties of Fresh Garlic and Commercial Garlic Products. Digital Commons@ETSU. [Link]

-

Rohmah, J., & Martono, Y. (2019). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Semantic Scholar. [Link]

-

Chek-Ein, L., et al. (2011). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Magazine. [Link]

-

Caputo, L., et al. (2022). (PDF) Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Action against Listeria monocytogenes and Other Food Pathogens. ResearchGate. [Link]

Sources

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. jfda-online.com [jfda-online.com]

- 7. Chemical constituents and medicinal properties of Allium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C6H12S3 | CID 525330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical constituents and medicinal properties of <i>Allium</i> species - ProQuest [proquest.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Allyl propyl disulfide - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aaspjournal.org [aaspjournal.org]

- 19. pharmatutor.org [pharmatutor.org]

- 20. pharmacyinfoline.com [pharmacyinfoline.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Isolation of Allyl Propyl Trisulfide from Onion (Allium cepa) Essential Oil

This document provides a comprehensive, technically-grounded guide for researchers, chemists, and drug development professionals on the isolation of allyl propyl trisulfide from onion essential oil. The methodologies detailed herein are designed to ensure both high purity of the final compound and a thorough understanding of the process, reflecting a commitment to scientific integrity and reproducibility.

Section 1: Introduction and Strategic Overview

Onion (Allium cepa L.) essential oil is a complex mixture of volatile organosulfur compounds, which are responsible for its characteristic aroma and diverse biological activities. Among these, this compound (APTS) is a compound of significant interest due to its potential therapeutic properties. The isolation of APTS from the essential oil matrix presents a significant challenge due to the presence of numerous structurally similar di- and polysulfides with close boiling points.

This guide outlines a multi-step strategy for the successful isolation of high-purity this compound. The process begins with the efficient extraction of the essential oil from raw onion material, followed by a purification workflow involving fractional distillation and optional preparative chromatography for achieving the highest purity. The rationale behind each step is explained to provide a clear understanding of the entire process.

Physicochemical Properties of Target and Related Compounds

A successful isolation strategy is predicated on the differential physicochemical properties of the components in the mixture. The boiling points of the major sulfur-containing compounds in onion oil are critical for designing an effective fractional distillation protocol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |

| Allyl Propyl Sulfide | C6H12S | 116.23 | 144 |

| Allyl Propyl Disulfide | C6H12S2 | 148.29 | ~195-197 (extrapolated from 66-68°C at 16 mmHg)[1] |

| This compound | C6H12S3 | 180.35 | ~253 [2][3] |

| Dipropyl Disulfide | C6H12S2 | 148.29 | 194 |

| Dipropyl Trisulfide | C6H12S3 | 180.35 | 242-243 |

Note: Boiling points are sourced from various databases and may be estimated.[1][2][3][4]

The significant difference in boiling points between the monosulfides, disulfides, and trisulfides forms the basis of the primary purification step: fractional distillation.

Section 2: Extraction of Onion Essential Oil

The initial and critical step is the extraction of the essential oil from fresh onion bulbs. The choice of extraction method impacts the yield and composition of the starting material for isolation.

Recommended Method: Steam Distillation

Steam distillation is the most common and effective method for extracting essential oils from plant materials, including onions.[5][6] It is particularly suitable for volatile compounds that are immiscible with water. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and oil vapor is then condensed and collected.

-

Preparation of Onion Material:

-

Select fresh, high-quality onion bulbs (Allium cepa L.).

-

Thoroughly wash and chop the onions into small pieces to increase the surface area for efficient oil extraction.

-

-

Steam Distillation Apparatus Setup:

-

Assemble a standard steam distillation apparatus, including a steam generator, a distillation flask containing the chopped onions, a condenser, and a collection vessel (e.g., a separatory funnel).

-

-

Extraction Process:

-

Introduce steam into the distillation flask. The steam will permeate the onion tissue, causing the volatile essential oils to vaporize.

-

The mixture of steam and onion oil vapor will travel to the condenser.

-

Cool the condenser with a continuous flow of cold water to liquefy the vapor.

-

Collect the resulting oil-water mixture (hydrosol) in the separatory funnel.

-

-

Separation of Essential Oil:

-

Allow the collected liquid to stand until the oil and water layers are clearly separated. The onion essential oil, being less dense, will form the upper layer.

-

Carefully drain the lower aqueous layer from the separatory funnel to isolate the crude onion essential oil.

-

-

Drying the Essential Oil:

-

To remove any residual water, add anhydrous sodium sulfate to the collected oil and let it stand for a few hours.

-

Decant or filter the dried oil to obtain the final crude onion essential oil.

-

Alternative Method: Supercritical CO2 Extraction

Supercritical CO2 extraction is a more advanced technique that uses carbon dioxide in its supercritical state as a solvent.[3][7] This method offers the advantage of extracting thermally sensitive compounds at lower temperatures, potentially yielding a more representative profile of the volatile compounds. However, the equipment is more specialized and expensive.

Section 3: Isolation of this compound

The crude onion essential oil is a complex mixture. The isolation of this compound requires a systematic purification approach.

Primary Purification: Fractional Distillation

Fractional distillation is a powerful technique for separating liquid mixtures based on differences in their boiling points.[8][9] By carefully controlling the temperature, different fractions of the essential oil can be collected.

Caption: Workflow for the isolation of this compound.

-

Apparatus Setup:

-

Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and collection flasks.

-

It is advisable to perform the distillation under reduced pressure (vacuum) to lower the boiling points and prevent thermal degradation of the sulfur compounds.

-

-

Distillation Process:

-

Place the crude onion essential oil in the round-bottom flask.

-

Begin heating the flask gently.

-

Fraction 1 (Low Boiling Point Components): Collect the fraction that distills at a vapor temperature corresponding to the boiling points of monosulfides and other low-boiling compounds (e.g., below the boiling point of disulfides).

-

Fraction 2 (Disulfide-Rich Fraction): Gradually increase the temperature and collect the fraction corresponding to the boiling points of disulfides like allyl propyl disulfide and dipropyl disulfide.

-

Fraction 3 (Trisulfide-Enriched Fraction): Further increase the temperature to distill the higher-boiling trisulfides. This compound will be concentrated in this fraction.

-

-

In-Process Monitoring:

Secondary Purification (Optional): Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, the trisulfide-enriched fraction from distillation can be further purified using preparative HPLC.[7]

-

Column and Mobile Phase Selection:

-

A reversed-phase column (e.g., C18) is generally suitable for separating moderately polar organic compounds.

-

The mobile phase would typically consist of a mixture of acetonitrile and water or methanol and water. A gradient elution (varying the solvent composition over time) may be necessary for optimal separation.

-

-

Method Development:

-

First, develop an analytical HPLC method to achieve a good separation of the components in the trisulfide-enriched fraction.

-

Once the analytical method is optimized, it can be scaled up to a preparative scale by using a larger column and increasing the flow rate.

-

-

Purification and Fraction Collection:

-

Inject the trisulfide-enriched fraction onto the preparative HPLC system.

-

Monitor the elution of compounds using a UV detector.

-

Collect the fraction corresponding to the peak of this compound.

-

-

Solvent Removal and Purity Verification:

-

Remove the solvent from the collected fraction (e.g., by rotary evaporation) to obtain the purified this compound.

-

Verify the purity of the final product using analytical HPLC and GC-MS.

-

Section 4: Analytical Verification

Throughout the isolation process, robust analytical techniques are essential for monitoring the composition of fractions and verifying the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical tool for this application.[10][11][12] It separates the volatile components of a mixture and provides mass spectra for their identification. The fragmentation pattern in the mass spectrum is a unique fingerprint for each compound. While a detailed analysis of fragmentation is complex, key fragments can help in identifying organosulfur compounds.[13][14]

Logical Relationship of the Isolation and Verification Process

Caption: Logical flow of isolation and verification steps.

Section 5: Safety Considerations

-

Organosulfur compounds can be irritants. Handle onion essential oil and its fractions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Distillation should be conducted with care, ensuring that the apparatus is securely assembled and that heating is controlled to prevent bumping and splashing.

References

-

The Good Scents Company. (n.d.). This compound, 33922-73-5. Retrieved from [Link]

-

Perflavory. (n.d.). This compound, 33922-73-5. Retrieved from [Link]

-

PubChem. (n.d.). Allyl propyl disulfide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). allyl propyl sulfide, 27817-67-0. Retrieved from [Link]

-

Singh, V., & Singh, J. (2019). REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 1-10. [Link]

- Block, E., & O'Connor, J. F. (1974). Synthetic onion oil composition. U.S. Patent No. 3,764,709. Washington, DC: U.S.

-

Occupational Safety and Health Administration. (n.d.). ALLYL PROPYL DISULFIDE. Retrieved from [Link]

-

Cantrell, M. A., Seale, J. T., Gannon, S. A., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. Foods, 9(7), 884. [Link]

-

Cantrell, M. A., Seale, J. T., Gannon, S. A., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. ResearchGate. [Link]

-

Cantrell, M. A., Seale, J. T., Gannon, S. A., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. PMC. [Link]

-

Cantrell, M. A., Seale, J. T., Gannon, S. A., & McDougal, O. M. (2020). Determination of organosulfides from onion oil. CABI Digital Library. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

-

Vazquez-Armenta, F. J., Cruz-Valenzuela, M. R., & Ayala-Zavala, J. F. (2016). Onion (Allium cepa) Essential Oils. In Essential Oils in Food Preservation, Flavor and Safety (pp. 617-623). Academic Press. [Link]

-

Cantrell, M. A., Seale, J. T., Gannon, S. A., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. MDPI. [Link]

-

Kim, S., Lee, S., Shin, D., & Yoo, M. (2016). Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment. Preventive Nutrition and Food Science, 21(4), 323–329. [Link]

-

Cantrell, M. A., Seale, J. T., Gannon, S. A., & McDougal, O. M. (2020). Determination of Organosulfides from Onion Oil. Semantic Scholar. [Link]

-

Taylor & Francis. (n.d.). Allyl propyl disulfide – Knowledge and References. Retrieved from [Link]

-

Materic, D., et al. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. ResearchGate. [Link]

-

Bishop, K. L., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100411. [Link]

-

Pino, J. A., et al. (2001). Comparative study by gas chromatography-mass spectrometry of methods for the extraction of sulfur compounds in Allium cepa L. ResearchGate. [Link]

Sources

- 1. Allyl propyl disulfide | C6H12S2 | CID 16591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 33922-73-5 [thegoodscentscompany.com]

- 3. This compound, 33922-73-5 [perflavory.com]

- 4. allyl propyl sulfide, 27817-67-0 [thegoodscentscompany.com]

- 5. An Optimized Facile Procedure to Synthesize and Purify Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Organosulfides from Onion Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and degradation products of allyl propyl trisulfide

An In-depth Technical Guide to the Thermal Stability and Degradation of Allyl Propyl Trisulfide

Foreword

As a Senior Application Scientist, my experience is rooted in the practical challenges of characterizing complex molecules. This compound, a key organosulfur compound found in plants of the Allium genus, presents a fascinating case study. While responsible for the characteristic sharp flavors of onion and garlic, its inherent instability, particularly under thermal stress, is a critical consideration for researchers in food science, natural product chemistry, and drug development. This guide moves beyond a simple recitation of facts to provide a foundational understanding of why this compound behaves as it does and how we can rigorously characterize its transformation. The methodologies described herein are designed as self-validating systems, ensuring that the data generated is both accurate and reliable.

Physicochemical Profile and Inherent Instability

This compound is one of many volatile sulfur compounds that arise from the enzymatic breakdown of precursors like allicin when garlic or onion is crushed.[1][2] Its biological and sensory properties are intrinsically linked to its chemical structure, which is dominated by a linear three-sulfur chain flanked by an allyl and a propyl group. Understanding its thermal behavior begins with its fundamental properties.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound. This data is critical for designing experimental conditions, such as setting temperature ranges for thermal analysis or selecting appropriate solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂S₃ | [3] |

| Molecular Weight | 180.36 g/mol | [4] |

| Appearance | Amber clear liquid (estimated) | [5] |

| Odor | Alliaceous, garlic, green, onion | [4][5] |

| Boiling Point | 242-243 °C @ 760 mmHg (estimated) | [5] |

| Flash Point | 68.89 °C (156.00 °F) | [4][5] |

| Specific Gravity | 1.050 - 1.056 @ 25 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in alcohol | [4][6] |

The Trisulfide Bond: A Point of Inherent Weakness

The key to understanding the thermal lability of this compound lies in the trisulfide linkage (C-S-S-S-C). The sulfur-sulfur bonds are significantly weaker than carbon-sulfur or carbon-carbon bonds. Theoretical and experimental studies on analogous compounds, such as dimethyl disulfide, show that the initial and rate-limiting step in their thermal decomposition is the homolytic cleavage of the S-S bond.[7][8] In a trisulfide, this vulnerability is amplified. The central S-S bond is particularly prone to scission upon heating, initiating a cascade of radical reactions that lead to a complex mixture of degradation products. This process can begin at temperatures commonly used in food processing and chemical synthesis.[9][10]

Proposed Thermal Degradation Pathways

While specific kinetic studies on pure this compound are not widely published, a robust mechanistic hypothesis can be constructed based on the established principles of organosulfur chemistry. The degradation is not a simple, single-step conversion but a complex web of radical-mediated reactions.

The primary event is the homolytic fission of one of the sulfur-sulfur bonds. This cleavage can occur in two ways, generating distinct radical pairs that dictate the subsequent reaction pathways.

Figure 1: Proposed initial steps in the thermal degradation of this compound.

Once formed, these highly reactive thiyl (RS•) and persulfenyl (RSS•) radicals can undergo several transformations:

-

Recombination: Radicals can recombine to form more stable disulfide products. For example, an allyl-S• radical can combine with a propyl-S• radical to form allyl propyl disulfide. Symmetrical recombination can also occur, yielding diallyl disulfide and dipropyl disulfide.[2][11]

-

Sulfur Extrusion: The persulfenyl radicals (RSS•) can lose a sulfur atom to form a more stable thiyl radical (RS•). This is a likely source of elemental sulfur or hydrogen sulfide (in the presence of a hydrogen donor).

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of thiols (e.g., allyl mercaptan, propyl mercaptan) and initiating new radical chains.

-

Rearrangement and Cyclization: At higher temperatures, rearrangements can lead to the formation of cyclic sulfur compounds, such as thiophenes.[12]

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal degradation of this compound. This involves quantifying the thermal stability and identifying the resulting degradation products.

Sources

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H12S3 | CID 525330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 33922-73-5 [perflavory.com]

- 5. This compound, 33922-73-5 [thegoodscentscompany.com]

- 6. Allyl propyl disulfide - Wikipedia [en.wikipedia.org]

- 7. Theoretical study of the thermal decomposition of dimethyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

- 11. eijppr.com [eijppr.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Allyl Propyl Trisulfide (CAS: 33922-73-5) for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Pungent Molecule

Allyl propyl trisulfide, a key organosulfur compound found in Allium species such as garlic and onions, is emerging from the realm of flavor and fragrance to become a subject of intense scientific scrutiny for its potential therapeutic applications.[1] While its close relative, diallyl trisulfide (DATS), has garnered significant attention, this compound is now being recognized for its own unique biological activities. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its intricate mechanisms of action and the practical methodologies required for its study. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to explore the full therapeutic potential of this fascinating molecule.

I. Physicochemical Properties and Identification

This compound is a volatile, amber-colored liquid characterized by a strong, pungent odor reminiscent of garlic and onion.[2][3] A thorough understanding of its physical and chemical properties is fundamental for its handling, analysis, and application in research settings.

| Property | Value | Reference |

| CAS Number | 33922-73-5 | [2] |

| Molecular Formula | C6H12S3 | [2] |

| Molecular Weight | 180.36 g/mol | [2] |

| Appearance | Amber clear liquid (estimated) | [2] |

| Odor | Sulfurous, alliaceous, garlic, onion | [2][3] |

| Boiling Point | 242.00 to 243.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Flash Point | 156.00 °F (68.89 °C) | [2][3] |

| Specific Gravity | 1.05000 to 1.05600 @ 25.00 °C | [2][3] |

| Refractive Index | 1.58400 to 1.59000 @ 20.00 °C | [2][3] |

| Solubility | Soluble in alcohol; sparingly soluble in water (37.87 mg/L @ 25 °C, est.) | [2] |

II. Synthesis and Natural Sourcing

A. Laboratory Synthesis

The synthesis of this compound can be achieved through various methods. One patented approach involves the reaction of an alkali metal 1-alkene or an alkaline earth metal 1-alkene halide with an appropriate alkyl-substituted trisulfur halide.[4] For instance, propyl trisulfur chloride can be reacted with an appropriate allyl source to yield this compound.[4]

A general laboratory-scale synthesis can be adapted from methods used for similar organosulfur compounds. A common strategy involves the reaction of sodium trisulfide with allyl halide and propyl halide.

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Trisulfide (Na₂S₃):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

-

Add elemental sulfur in a 2:1 molar ratio to the sodium sulfide solution.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours. The color of the solution will darken as the polysulfide forms.

-

Allow the solution to cool to room temperature.

-

-

Synthesis of this compound:

-

To the freshly prepared sodium trisulfide solution, add an equimolar amount of allyl bromide (or chloride) dropwise at room temperature with vigorous stirring.

-

After the addition of allyl bromide is complete, add an equimolar amount of 1-bromopropane (or other propyl halide) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

The organic layer containing the product is then extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The organic extract is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain pure this compound.[4]

-

B. Extraction from Natural Sources

This compound is a natural constituent of essential oils from plants of the Allium genus, particularly onions (Allium cepa) and garlic (Allium sativum).[1] Steam distillation is a common method for extracting the essential oil, which can then be further analyzed or fractionated.

Experimental Protocol: Extraction of Onion Essential Oil

-

Sample Preparation:

-

Fresh onions are peeled and finely chopped or homogenized to facilitate the release of volatile compounds.

-

-

Steam Distillation:

-

The homogenized onion material is subjected to steam distillation for several hours. The steam carries the volatile essential oil components, including this compound, into a condenser.

-

The condensed mixture of water and essential oil is collected in a receiving flask.

-

-

Extraction of Essential Oil:

-

The collected distillate is then subjected to liquid-liquid extraction using a non-polar solvent like dichloromethane or n-hexane to separate the essential oil from the aqueous phase.[5][6]

-

The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is carefully evaporated under a gentle stream of nitrogen or by rotary evaporation at low temperature to yield the crude essential oil.

-

III. Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in complex mixtures like essential oils.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Dilute the essential oil or synthesized product in a suitable solvent (e.g., acetone or dichloromethane) to an appropriate concentration.

-

If necessary, use an internal standard for quantitative analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C.

-

Hold: 5 minutes at 240 °C.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Electron Ionization (EI) Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of a certified reference standard.

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from the reference standard.

-

IV. Biological Activities and Mechanisms of Action

This compound and its analogs exhibit a range of promising biological activities, making them attractive candidates for drug development.

A. Anticancer Activity

Much of the research on the anticancer effects of trisulfides from Allium species has focused on diallyl trisulfide (DATS), which is structurally very similar to this compound. The mechanisms are likely to be conserved. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer cell lines.[2][7][8][9]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of these trisulfides are mediated through multiple signaling pathways.

-

Induction of Apoptosis: They can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[10][11]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing and proliferating.[2] This is often associated with the modulation of cell cycle regulatory proteins.

Caption: this compound's Inhibition of NF-κB and STAT3.

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, which can cause cellular damage.

Experimental Protocol: Antioxidant Activity (DPPH Assay)

-

Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Assay:

-

In a 96-well plate, add different concentrations of this compound to the DPPH solution.

-

Include a blank (methanol) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark for 30 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

V. Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound is crucial for its development as a therapeutic agent.

-

Absorption and Metabolism: Organosulfur compounds from garlic are generally well-absorbed. [12]The metabolism of similar compounds, like allyl methyl disulfide, involves reduction, methylation, and oxidation, leading to the formation of various metabolites. [13][14]The exact metabolic fate of this compound requires further investigation.

-

Toxicology: this compound is classified as irritating to the eyes, respiratory system, and skin. [3][15]The European Food Safety Authority (EFSA) has conducted evaluations on its use as a flavoring agent. [15]For therapeutic applications, a thorough toxicological assessment, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity studies, is necessary. [15]

VI. Conclusion and Future Directions

This compound presents a compelling profile as a bioactive molecule with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key inflammatory pathways, underscore its promise as a lead compound for drug discovery.

Future research should focus on several key areas:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME and toxicology studies to establish a clear safety and efficacy profile for therapeutic use.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this pungent yet powerful natural compound.

VII. References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Iciek, M., Bilska-Wilkosz, A., & Górny, M. (2021). Molecular mechanisms for the anti-cancer effects of diallyl disulfide. International Journal of Molecular Sciences, 22(11), 5678.

-

Antony, J., & George, B. (2022). Diallyl Trisulfide Induces Apoptosis in Breast Ductal Carcinoma In Situ Derived and Minimally Invasive Breast Cancer Cells. Molecules, 27(7), 2203.

-

Google Patents. (n.d.). CN106588730A - Preparation method of diallyl trisulfide. Retrieved from

-

Perflavory. (n.d.). This compound, 33922-73-5. Retrieved from [Link]

-

Grivennikov, S. I., Greten, F. R., & Karin, M. (2010). Immunity, inflammation, and cancer. Cell, 140(6), 883–899.

-

The Good Scents Company. (n.d.). Safety Information for this compound. Retrieved from [Link]

-

Herman-Antosiewicz, A., & Singh, S. V. (2004). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. Cancer Letters, 211(2), 117-124.

-

Google Patents. (n.d.). US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides. Retrieved from

-

Semantic Scholar. (n.d.). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Retrieved from [Link]

-

Gruhlke, M. C., & Slusarenko, A. J. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin. Molecules, 22(5), 783.

-

PubChem. (n.d.). Allyl propyl disulfide. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

-

ResearchGate. (n.d.). HS-SPME-GC-MS analysis of onion (Allium cepa L.) and shallot (allium ascalonicum L.). Retrieved from [Link]

-

PubMed. (n.d.). Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bax, Caspase-3, and Caspase-8 proteins.... Retrieved from [Link]

-

PubMed Central. (2011). Diallyl Trisulfide Inhibits Activation of Signal Transducer and Activator of Transcription 3 in Prostate Cancer Cells In Culture and In Vivo. Retrieved from [Link]

-

PubMed. (n.d.). Diallyl trisulfide induces apoptosis and inhibits proliferation of A549 cells in vitro and in vivo. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Allicin and Purification by Solid-Phase Extraction. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Organosulfides from Onion Oil. Retrieved from [Link]

-

MDPI. (2023). Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress. Retrieved from [Link]

-

MDPI. (n.d.). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. Retrieved from [Link]

-

Spandidos Publications. (n.d.). Pharmacokinetics of sulfur-containing compounds in aged garlic extract. Retrieved from [Link]

-

PubMed. (n.d.). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Retrieved from [Link]

-

NJ.gov. (n.d.). ALLYL PROPYL DISULFIDE HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism and Pharmacokinetics Studies of Allyl Methyl Disulfide in Rats. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Antioxidant Activity of the Essential Oil and Methanolic Extract of Teucrium orientale (L.) subsp. taylori (Boiss.) Rech. f. Retrieved from [Link]

-

PubMed Central. (n.d.). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. Retrieved from [Link]

-

EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]

-

ORBi. (n.d.). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Retrieved from [Link]

-

PubMed Central. (2023). Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds. Retrieved from [Link]

-

PubMed Central. (2014). Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Organosulfides from Onion Oil. Retrieved from [Link]

-

PubMed. (n.d.). Effect of diallyl trisulfide on the pharmacokinetics of dipyridamole in rats. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Pro-caspase 3 , Bcl-2 and PARP protein.... Retrieved from [Link]

-

PubMed Central. (n.d.). Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

PubMed. (2014). Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells. Retrieved from [Link]

-

PubMed. (2017). Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 33922-73-5 [thegoodscentscompany.com]

- 4. US3523975A - Process for preparing alkenyl disulfides and alkenyl trisulfides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Diallyl trisulfide induces apoptosis and inhibits proliferation of A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Metabolism and pharmacokinetics studies of allyl methyl disulfide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, 33922-73-5 [perflavory.com]

An In-Depth Technical Guide to the Discovery and History of Organosulfur Compounds in Alliums

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing well-known species such as garlic (Allium sativum) and onion (Allium cepa), has been a cornerstone of traditional medicine for millennia.[1][2][3] The distinctive aroma and potent biological activities of these plants are primarily attributed to a diverse array of organosulfur compounds.[4][5] This guide provides a comprehensive overview of the historical milestones and scientific discoveries that have shaped our understanding of these fascinating molecules, from their initial identification to the elucidation of their complex chemistry and biological significance.

PART 1: The Dawn of Discovery: From "Garlic Oil" to Allicin

The scientific inquiry into the chemistry of garlic began in the mid-19th century. In 1844, Austrian chemist Theodor Wertheim pioneered the investigation of garlic's components by distilling "garlic oil."[1][6][7] He was the first to use the term "allyl" to describe a component of this oil.[1] Later, in 1892, Friedrich Wilhelm Semmler further characterized the steam-distilled essence of crushed garlic, identifying diallyl disulfide as a key constituent.[1][7]

However, it was not until the mid-20th century that the true nature of garlic's potent antimicrobial properties began to be unraveled. A significant breakthrough occurred in 1944 when Chester J. Cavallito and his colleague John Hays Bailey at Winthrop Chemical Co. isolated and characterized the primary antibacterial agent from an ethanolic extract of garlic.[1][8][9][10] They named this unstable, slightly yellow oily liquid allicin (diallyl thiosulfinate).[1][8][11] Their work revealed that allicin was active against both Gram-positive and Gram-negative bacteria.[8]

A few years later, in 1947, Arthur Stoll and E. Seebeck made another crucial discovery: the isolation of alliin (S-allyl-L-cysteine sulfoxide), the odorless and stable precursor to allicin.[1][12][13][14] They demonstrated that allicin is not naturally present in intact garlic cloves but is rapidly produced when the tissue is damaged.[1][12][15] This damage brings alliin into contact with the enzyme alliinase (alliin lyase), which is stored in separate compartments within the garlic cell.[12][15][16] This enzymatic reaction cleaves alliin to form the highly reactive intermediate, allyl sulfenic acid.[15][17] Two molecules of allyl sulfenic acid then spontaneously condense to form one molecule of allicin.[15][17]

The Enzymatic Genesis of Allicin

The conversion of the stable precursor alliin into the bioactive but unstable allicin is a classic example of a plant defense mechanism.[11] The enzyme alliinase is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the C-S bond cleavage in alliin.[11]

Caption: Enzymatic conversion of alliin to allicin upon garlic tissue damage.

PART 2: Unraveling the Complexity: Biosynthesis and Further Discoveries

The discovery of alliin and allicin opened the floodgates to understanding the intricate network of organosulfur compounds in Allium species. Research has since elucidated a complex biosynthetic pathway.

Biosynthesis of Allium Organosulfur Precursors

The journey begins with the amino acid cysteine.[11] The biosynthesis of alliin is thought to proceed through two primary pathways. One proposed pathway involves the conversion of serine to S-allyl-cysteine, which is then oxidized to alliin.[15] An alternative route starts with glutathione, leading to the formation of S-allyl-cysteine.[15] It is important to note that other Allium species produce different alliin isomers; for instance, onion primarily synthesizes isoalliin (trans-(+)-S-(1-propenyl)-l-cysteine sulfoxide).[15]

The biosynthetic pathway involves several key steps and precursor molecules:

-

γ-glutamyl peptides : Compounds like γ-L-glutamyl-S-(2-propenyl)-L-cysteine serve as precursors.[18]

-

Enzymatic Transformations : γ-glutamyl transpeptidase and an oxidase are involved in converting these peptides into their corresponding sulfoxides, such as alliin.[18]

Sources

- 1. allicingcvq.com [allicingcvq.com]

- 2. An overview of organosulfur compounds from Allium spp.: From processing and preservation to evaluation of their bioavailability, antimicrobial, and anti-inflammatory properties [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Garlic Chemistry - Christopher A. Knudtson, Ph.D. [caknudtson.weebly.com]

- 8. acs.org [acs.org]

- 9. Cavallito, C.J. and Bailey, J.H. (1944) Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action. Journal of the American Chemical Society, 66, 1950-1951. - References - Scientific Research Publishing [scirp.org]

- 10. ALLICIN, THE ANTIBACTERIAL PRINCIPLE OF ALLIUM SATIVUM. ISOLATION, PHYSICAL PROPERTIES AND ANTIBACTERIAL ACTION | Semantic Scholar [semanticscholar.org]

- 11. Allicin - Wikipedia [en.wikipedia.org]

- 12. caknudtson.weebly.com [caknudtson.weebly.com]

- 13. [About Alliin, the genuine mother substance of garlic oil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [About Alliin, the genuine mother substance of garlic oil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Allyl Propyl Trisulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Allyl propyl trisulfide, a key organosulfur compound found in plants of the Allium genus, is of increasing interest to the pharmaceutical and nutraceutical industries for its potential therapeutic properties. A fundamental understanding of its solubility in various organic solvents is paramount for its extraction, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, the theoretical underpinnings of its solubility, and practical methodologies for its determination. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from the closely related and structurally similar compound, diallyl trisulfide, to provide reasoned estimations and a robust framework for researchers.

Introduction: The Significance of this compound and Its Solubility

This compound [(CH2=CHCH2)S3(CH2CH2CH3)] is a volatile organic trisulfide that contributes to the characteristic aroma and flavor of onions and garlic. Beyond its sensory attributes, this compound, along with other organosulfur compounds from Allium species, has garnered significant attention for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] The exploration of these properties for therapeutic applications necessitates a thorough understanding of its physicochemical characteristics, with solubility being a critical parameter.

The solubility of an active pharmaceutical ingredient (API) profoundly influences its bioavailability, formulation strategies, and the design of effective drug delivery systems. For researchers and drug development professionals, a comprehensive knowledge of this compound's solubility in different organic solvents is essential for:

-

Extraction and Purification: Selecting appropriate solvents for efficient extraction from natural sources.

-

Analytical Chemistry: Choosing suitable solvents for chromatographic analysis (e.g., HPLC, GC).

-

Formulation Development: Designing stable and effective dosage forms, from oral solutions to topical preparations.

-

In vitro and in vivo studies: Preparing stock solutions for biological assays.

This guide aims to provide a detailed exploration of the solubility of this compound, offering both theoretical insights and practical guidance.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Molecular Formula | C6H12S3 | [3] |

| Molecular Weight | 180.36 g/mol | [3] |

| Appearance | Amber clear liquid (estimated) | [4][5] |

| Boiling Point | 242-243 °C at 760 mmHg (estimated) | [4][5] |

| Specific Gravity | 1.050-1.056 @ 25 °C | [4][5] |

| logP (o/w) | 3.666 (estimated) | [4] |

| Water Solubility | 37.87 mg/L @ 25 °C (estimated) | [4][6] |

The high estimated logP value indicates that this compound is a lipophilic, or fat-soluble, compound with poor water solubility, which is consistent with its estimated aqueous solubility of 37.87 mg/L.[4][6] This inherent lipophilicity suggests a greater affinity for and solubility in organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the distribution of electron density. Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents: (e.g., water, ethanol, methanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) have a significant dipole moment but lack O-H or N-H bonds for hydrogen bonding.

-

Non-polar Solvents: (e.g., hexane, toluene) have low dielectric constants and do not have a significant separation of charge.

This compound, with its hydrocarbon backbone and trisulfide linkage, is a relatively non-polar molecule. While the sulfur atoms introduce some polarity, the molecule lacks the ability to act as a hydrogen bond donor. Therefore, it is expected to be more soluble in non-polar and polar aprotic solvents than in polar protic solvents, with the exception of alcohols where the alkyl chain can interact favorably with the non-polar portion of the solute.

Solubility Profile of this compound and Related Compounds

The following table summarizes the available quantitative solubility data for diallyl trisulfide in several common organic solvents.

| Solvent | Type | Solubility of Diallyl Trisulfide (mg/mL) | Expected Solubility of this compound |

| Acetone | Polar Aprotic | Soluble (specific value not stated, but supplied in acetone at 100 mg/ml) | Highly Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~10 | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~5 | High |

| Ethanol | Polar Protic | ~3 | Soluble |

| Diethyl Ether | Non-polar | Miscible | Highly Soluble |

| Water | Polar Protic | Insoluble | Very Poorly Soluble |

Data for diallyl trisulfide is sourced from Cayman Chemical product information and a comprehensive review on diallyl trisulfide.[5][7][8]

Based on this comparative data and theoretical principles, we can predict the solubility of this compound as follows:

-

High Solubility: Expected in polar aprotic solvents such as acetone , N,N-dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) , as well as non-polar solvents like diethyl ether and chloroform .

-

Good to Moderate Solubility: Expected in alcohols like ethanol and methanol , where the alkyl chains can interact with the non-polar parts of the this compound molecule.

-

Poor to Insoluble: Expected in highly polar protic solvents like water .

The relationship between solvent polarity and the expected solubility of this compound can be visualized in the following diagram:

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is recommended. The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the widely accepted shake-flask method.[8][9]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated positive displacement pipettes

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The "excess" should be enough to ensure that a separate phase of the solute is visible after equilibration.

-

Prepare several such vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic systems, 24-48 hours is adequate, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. To avoid disturbing the undissolved phase, it is advisable to withdraw from the upper portion of the liquid.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any microscopic undissolved droplets.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for solubility determination.